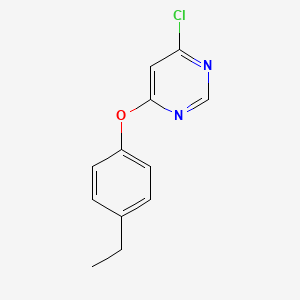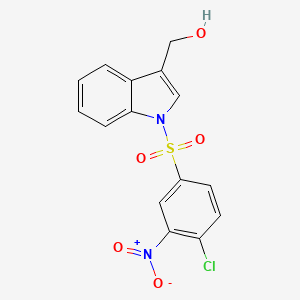
(1-((4-Chloro-3-nitrophenyl)sulfonyl)-1H-indol-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-1H-indole-3-methanol is a complex organic compound characterized by its indole core and various substituents, including a chloro group, a nitro group, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-1H-indole-3-methanol typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps may include nitration, chlorination, and sulfonylation reactions to introduce the respective functional groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-1H-indole-3-methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium methoxide (NaOCH₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of different substituted indole derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic applications in the treatment of various diseases, such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-1H-indole-3-methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
類似化合物との比較
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-1H-indole-3-methanol is unique due to its specific combination of functional groups and structural features. Similar compounds include other indole derivatives, such as indomethacin and tryptophan derivatives, which also exhibit diverse biological activities. the presence of the chloro and nitro groups in this compound sets it apart and may contribute to its distinct properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C15H11ClN2O5S |
|---|---|
分子量 |
366.8 g/mol |
IUPAC名 |
[1-(4-chloro-3-nitrophenyl)sulfonylindol-3-yl]methanol |
InChI |
InChI=1S/C15H11ClN2O5S/c16-13-6-5-11(7-15(13)18(20)21)24(22,23)17-8-10(9-19)12-3-1-2-4-14(12)17/h1-8,19H,9H2 |
InChIキー |
SBVMSMUUVDMKQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


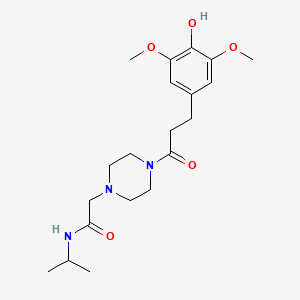

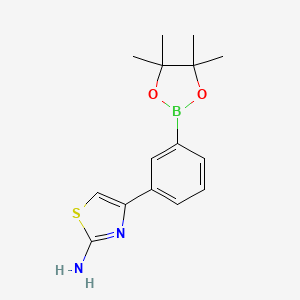
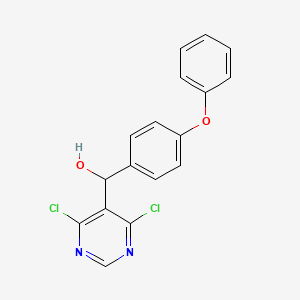
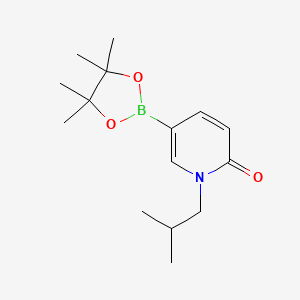
![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B15365736.png)
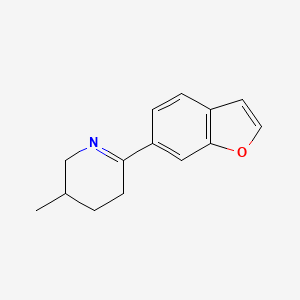
![4-Chloro-n-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15365763.png)
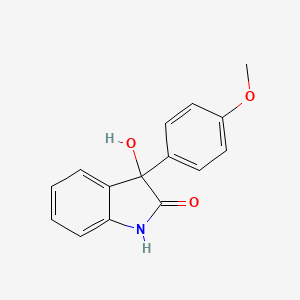
![4-[3-(2,6-Dimethylpyridin-4-yl)-[1,2,4]oxadiazol-5-yl]-2-isopropoxy-6-methylpyrimidine](/img/structure/B15365788.png)


